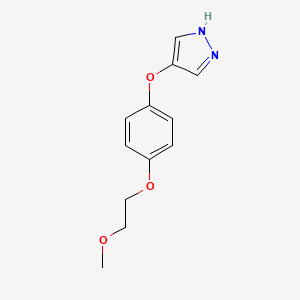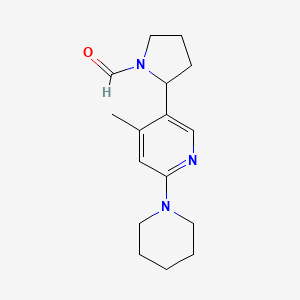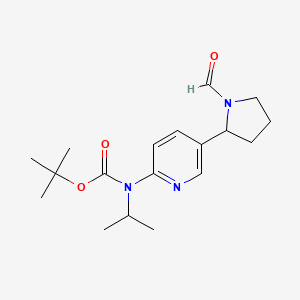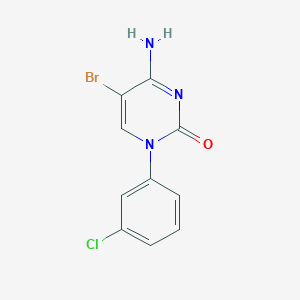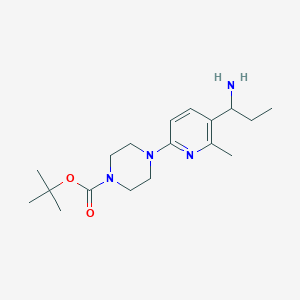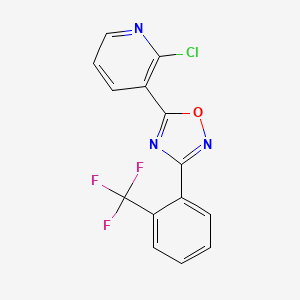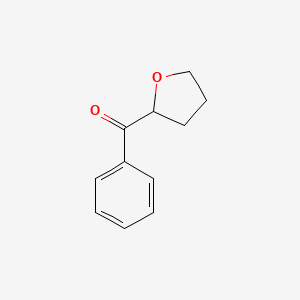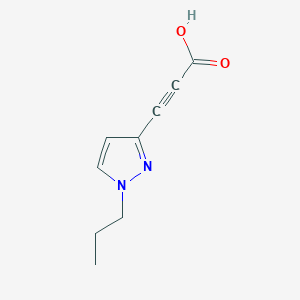
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO2. It belongs to the class of isonicotinaldehydes, which are derivatives of isonicotinic acid. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethoxy group at the third position, and an aldehyde group on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde typically involves the bromination of 3-(trifluoromethoxy)isonicotinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted isonicotinaldehydes with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinic acid.
Reduction Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinalcohol.
Aplicaciones Científicas De Investigación
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the development of probes and inhibitors for biological studies. Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological studies, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-iodo-3-(trifluoromethoxy)isonicotinaldehyde: Similar structure with an additional iodine atom.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoromethyl group but lacks the isonicotinaldehyde structure.
3-(Trifluoromethoxy)isonicotinaldehyde: Lacks the bromine atom but has the trifluoromethoxy and aldehyde groups.
Uniqueness
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is unique due to the combination of the bromine atom, trifluoromethoxy group, and aldehyde group on the isonicotinaldehyde structure. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C7H3BrF3NO2 |
|---|---|
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
2-bromo-3-(trifluoromethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO2/c8-6-5(14-7(9,10)11)4(3-13)1-2-12-6/h1-3H |
Clave InChI |
OOVVUFIXZYXHTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C=O)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


